Rev 5975

Description

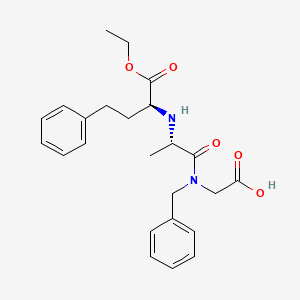

Propriétés

Numéro CAS |

101820-46-6 |

|---|---|

Formule moléculaire |

C24H30N2O5 |

Poids moléculaire |

426.5 g/mol |

Nom IUPAC |

2-[benzyl-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid |

InChI |

InChI=1S/C24H30N2O5/c1-3-31-24(30)21(15-14-19-10-6-4-7-11-19)25-18(2)23(29)26(17-22(27)28)16-20-12-8-5-9-13-20/h4-13,18,21,25H,3,14-17H2,1-2H3,(H,27,28)/t18-,21-/m0/s1 |

Clé InChI |

IKWSMOBSRGJBSI-RXVVDRJESA-N |

SMILES isomérique |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N(CC2=CC=CC=C2)CC(=O)O |

SMILES canonique |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N(CC2=CC=CC=C2)CC(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

N-(N-(1 (ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(phenylmethyl)glycine REV 5975 REV 5975 hydrochloride REV-5975 |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Synthesis of the FLAP Inhibitor MK-886

A high-level overview of the discovery, synthesis, and biological activity of MK-886, a potent inhibitor of 5-lipoxygenase-activating protein (FLAP), as a proxy for the unidentifiable compound "Rev 5975."

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide details the discovery, synthesis, and mechanism of action of MK-886, a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP). Due to the inability to identify a specific molecule designated "this compound" through extensive searches, this document focuses on MK-886 as a representative and well-characterized compound within the class of leukotriene biosynthesis inhibitors. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions.[1][2] MK-886 was identified as a novel inhibitor of this pathway, not by directly targeting the 5-lipoxygenase enzyme, but by preventing its activation through interaction with FLAP. This guide provides a comprehensive overview of the synthetic chemistry involved in its creation, detailed experimental protocols for its biological evaluation, and a summary of its quantitative inhibitory activities.

Discovery and Rationale

The discovery of MK-886, also known as L-663,536, emerged from research focused on identifying novel anti-inflammatory agents that target the biosynthesis of leukotrienes.[3] Early efforts in this field were centered on direct inhibitors of the 5-lipoxygenase (5-LO) enzyme. However, MK-886 was found to inhibit leukotriene production in intact cells but had no direct effect on 5-LO activity in cell-free systems.[2] This observation led to the groundbreaking discovery of the 5-lipoxygenase-activating protein (FLAP), an 18-kDa membrane protein essential for the activation of 5-LO.[3]

The mechanism of action of MK-886 involves binding to FLAP, which prevents the translocation of 5-LO from the cytosol to the nuclear membrane, a crucial step for the enzyme to access its substrate, arachidonic acid, and initiate leukotriene synthesis.[1][2] By inhibiting FLAP, MK-886 effectively blocks the entire leukotriene biosynthetic cascade.

Chemical Synthesis of MK-886

The chemical synthesis of MK-886 (3-{3-(tert-Butylsulfanyl)-1-[(4-chlorophenyl)methyl]-5-(propan-2-yl)-1H-indol-2-yl}-2,2-dimethylpropanoic acid) is a multi-step process that has been described in the scientific literature. A key strategy involves the construction of the substituted indole core, followed by the introduction of the side chains.

A convergent synthesis approach has been reported for a tritiated version of MK-886, which provides insight into the general synthetic route.[4] This process involves the preparation of a functionalized indole and a halogenated benzyl bromide, which are then coupled. The indole itself is synthesized via a Fischer indole synthesis using a specifically designed unsymmetrical ketone.[4]

A generalized synthetic scheme can be outlined as follows:

-

Synthesis of the Indole Core: This typically involves a Fischer indole synthesis, reacting a substituted phenylhydrazine with a ketone or aldehyde. For MK-886, a highly functionalized unsymmetrical ketone is utilized to introduce the necessary substituents on the indole ring.[4]

-

Introduction of the tert-Butylthio Group: The sulfur substituent at the 3-position of the indole is introduced, often through reaction with a suitable sulfur-containing electrophile.

-

Alkylation of the Indole Nitrogen: The indole nitrogen is alkylated with the appropriate (4-chlorophenyl)methyl halide.

-

Addition of the Propanoic Acid Side Chain: The final propanoic acid moiety is added at the 2-position of the indole, often through a multi-step process to build up the carbon chain and introduce the carboxylic acid functionality.

Biological Activity and Quantitative Data

MK-886 is a highly potent inhibitor of FLAP and, consequently, leukotriene biosynthesis. Its inhibitory activity has been characterized in various in vitro and in vivo systems.

| Assay | System | IC50 Value | Reference |

| FLAP Inhibition | - | 30 nM | [5][6] |

| Leukotriene Biosynthesis | Intact Leukocytes | 3 nM | [5][6] |

| Leukotriene Biosynthesis | Human Whole Blood | 1.1 µM | [5][6] |

| Cyclooxygenase-1 (COX-1) Inhibition | Isolated Enzyme | 8 µM | [7][8] |

| Cyclooxygenase-2 (COX-2) Inhibition | Isolated Enzyme | 58 µM | [7] |

Table 1: Summary of the in vitro inhibitory activities of MK-886.

As shown in Table 1, MK-886 is a potent inhibitor of FLAP and leukotriene biosynthesis in cellular assays. It also exhibits some off-target activity against cyclooxygenase enzymes, although at significantly higher concentrations.[7][8]

Experimental Protocols

FLAP Binding Assay

This assay is designed to determine the binding affinity of a compound to the 5-lipoxygenase-activating protein. A common method is a competitive binding assay using a radiolabeled ligand, such as [3H]-MK-886.

Materials:

-

Human polymorphonuclear (PMN) cells or a suitable cell line expressing FLAP (e.g., HL-60 cells).[6]

-

Membrane preparation buffer (e.g., Tris-HCl buffer).

-

Radiolabeled ligand: [3H]-MK-886.

-

Unlabeled test compound (e.g., MK-886 standard or other potential inhibitors).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Protocol:

-

Membrane Preparation: Isolate membranes from PMN or HL-60 cells. This typically involves cell lysis and centrifugation to pellet the membrane fraction. The protein concentration of the membrane preparation should be determined.[6]

-

Assay Setup: In a multi-well plate, combine the cell membrane preparation, a fixed concentration of [3H]-MK-886, and varying concentrations of the unlabeled test compound in a suitable assay buffer.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of bound [3H]-MK-886 will decrease as the concentration of the unlabeled test compound increases. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be calculated by non-linear regression analysis.

Inhibition of Leukotriene Biosynthesis in Intact Cells

This assay measures the ability of a compound to inhibit the production of leukotrienes in whole cells.

Materials:

-

Human polymorphonuclear (PMN) cells or other leukotriene-producing cells.

-

Cell culture medium or buffer (e.g., Hanks' Balanced Salt Solution).

-

Calcium ionophore (e.g., A23187) to stimulate leukotriene synthesis.

-

Test compound (e.g., MK-886).

-

Methanol or other organic solvent for extraction.

-

Solid-phase extraction (SPE) cartridges for sample cleanup.

-

High-performance liquid chromatography (HPLC) system with a UV detector or a mass spectrometer for leukotriene quantification.

Protocol:

-

Cell Preparation: Isolate and resuspend PMN cells in a suitable buffer.

-

Pre-incubation: Pre-incubate the cells with various concentrations of the test compound or vehicle control for a defined period.

-

Stimulation: Add a calcium ionophore (e.g., A23187) to stimulate the cells and initiate leukotriene biosynthesis.

-

Incubation: Incubate the cells at 37°C for a specific time (e.g., 10-15 minutes).

-

Termination and Extraction: Stop the reaction by adding cold methanol. Centrifuge to pellet the cell debris and collect the supernatant containing the leukotrienes.

-

Sample Cleanup: Use SPE cartridges to purify and concentrate the leukotrienes from the supernatant.

-

Quantification: Analyze the purified samples by reverse-phase HPLC to separate and quantify the different leukotrienes (e.g., LTB4, LTC4). The amount of each leukotriene produced in the presence of the test compound is compared to the vehicle control to determine the percentage of inhibition and calculate the IC50 value.

Signaling Pathway and Mechanism of Action

The primary mechanism of action of MK-886 is the inhibition of FLAP, which disrupts the leukotriene biosynthesis pathway.

Caption: The inhibitory mechanism of MK-886 on the leukotriene biosynthesis pathway.

As depicted in the diagram, cellular stimulation leads to the release of arachidonic acid from membrane phospholipids by phospholipase A2. Concurrently, 5-lipoxygenase translocates from the cytosol to the nuclear membrane, where it associates with FLAP. FLAP is believed to bind arachidonic acid and present it to 5-lipoxygenase for conversion to leukotriene A4, the precursor to all other leukotrienes. MK-886 binds to FLAP, preventing this crucial interaction and thereby halting the entire downstream production of pro-inflammatory leukotrienes.[1][2]

Conclusion

While the specific compound "this compound" remains unidentified, the extensive research on the FLAP inhibitor MK-886 provides a valuable and illustrative case study for drug discovery and development in the field of leukotriene biosynthesis inhibition. MK-886's unique mechanism of action, targeting the activating protein rather than the enzyme itself, represented a significant advancement in the field and led to a deeper understanding of the molecular processes underlying inflammation. The detailed synthetic and biological protocols associated with MK-886 continue to serve as a valuable resource for researchers developing new anti-inflammatory therapies.

References

- 1. MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. csb.vanderbilt.edu [csb.vanderbilt.edu]

- 4. Synthesis of tritium labeled MK-886, a leukotriene biosynthesis inhibitor; employment of epibromohydrin as a masked electrophilic acetone synthon [inis.iaea.org]

- 5. researchgate.net [researchgate.net]

- 6. pa2online.org [pa2online.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Inhibition of leukotriene biosynthesis abrogates the host control of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Pharmacological Profile of Rev 5975: A Deep Dive into a Novel Leukotriene Synthesis Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Rev 5975 has emerged as a promising pharmacological agent, demonstrating potent and selective inhibition of the 5-lipoxygenase (5-LO) pathway, a critical route in the biosynthesis of leukotrienes. These inflammatory mediators are implicated in a spectrum of diseases, including asthma, allergic rhinitis, and cardiovascular conditions. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, quantitative inhibitory activities, and the experimental methodologies used for its characterization. Furthermore, this document elucidates the key signaling pathways affected by this compound through detailed diagrams, offering a valuable resource for researchers and professionals in the field of drug development.

Introduction

Leukotrienes are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway. They play a crucial role in orchestrating inflammatory responses. The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are powerful bronchoconstrictors and increase vascular permeability, while leukotriene B4 (LTB4) is a potent chemoattractant for neutrophils and other immune cells.[1] Dysregulation of leukotriene production is a hallmark of several inflammatory disorders. Therefore, inhibiting their synthesis represents a key therapeutic strategy.[1][2]

This compound is a novel, selective inhibitor of leukotriene biosynthesis. Its primary mechanism of action is the direct inhibition of 5-lipoxygenase, the key enzyme responsible for the initial steps in the conversion of arachidonic acid to leukotrienes. This targeted action prevents the formation of both LTB4 and the cysteinyl leukotrienes, offering a broad-spectrum anti-inflammatory effect.

Quantitative Pharmacological Data

The inhibitory potency of this compound has been characterized in various in vitro systems. The following table summarizes the key quantitative data, providing a comparative view of its activity across different species and experimental conditions.

| Assay System | Species | Stimulus | Measured Product | IC50 (µM) | Reference |

| Isolated Polymorphonuclear Leukocytes (PMNL) | Human | A23187 | LTB4 | 0.22 | [3][4] |

| Isolated Polymorphonuclear Leukocytes (PMNL) | Rat | A23187 | LTB4 | 0.026 | [3][4] |

| Isolated Polymorphonuclear Leukocytes (PMNL) | Mouse | A23187 | LTB4 | 0.039 | [3][4] |

| Peritoneal Macrophages | Mouse | Opsonized Zymosan | LTC4 | 0.021 | [4] |

| Human Whole Blood | - | - | LTB4 (RIA) | 17.0 | [3][4] |

| Human Whole Blood | - | - | LTB4 (HPLC) | 11.6 | [4] |

Table 1: In Vitro Inhibitory Activity of this compound on Leukotriene Synthesis

Experimental Protocols

The characterization of this compound's pharmacological profile involved a series of well-defined experimental protocols. Below are the detailed methodologies for the key experiments cited.

Inhibition of Leukotriene B4 Synthesis in Isolated Polymorphonuclear Leukocytes (PMNL)

Objective: To determine the in vitro potency of this compound in inhibiting LTB4 synthesis in isolated inflammatory cells.

Methodology:

-

Cell Isolation: PMNLs were isolated from fresh heparinized blood from human, rat, or mouse sources using density gradient centrifugation.

-

Pre-incubation: The isolated PMNLs were resuspended in a suitable buffer and pre-incubated with varying concentrations of this compound or vehicle control for a specified period.

-

Stimulation: Leukotriene synthesis was initiated by the addition of the calcium ionophore A23187.

-

Incubation: The cell suspension was incubated at 37°C for a defined time to allow for the production of LTB4.

-

Termination and Extraction: The reaction was stopped, and the leukotrienes were extracted from the supernatant using a solid-phase extraction method.

-

Quantification: The amount of LTB4 produced was quantified using a specific radioimmunoassay (RIA) or by high-performance liquid chromatography (HPLC).

-

Data Analysis: The concentration of this compound that produced 50% inhibition of LTB4 synthesis (IC50) was calculated from the concentration-response curve.

Inhibition of Leukotriene C4 Synthesis in Mouse Peritoneal Macrophages

Objective: To assess the inhibitory effect of this compound on the production of cysteinyl leukotrienes.

Methodology:

-

Cell Collection: Peritoneal macrophages were harvested from mice following intraperitoneal injection of a stimulant (e.g., thioglycollate broth).

-

Cell Culture: The collected cells were washed, plated in culture dishes, and allowed to adhere.

-

Pre-incubation: Adherent macrophages were pre-incubated with different concentrations of this compound or vehicle.

-

Stimulation: LTC4 synthesis was stimulated by the addition of opsonized zymosan.

-

Incubation: The cells were incubated at 37°C to allow for LTC4 production.

-

Sample Collection and Analysis: The culture supernatants were collected, and the concentration of LTC4 was determined using an enzyme immunoassay (EIA) or other suitable analytical methods.

-

IC50 Determination: The IC50 value was calculated based on the dose-dependent inhibition of LTC4 synthesis.

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and experimental design, the following diagrams have been generated using the DOT language.

Caption: Inhibition of the 5-Lipoxygenase Pathway by this compound.

Caption: Workflow for Determining IC50 of this compound on LTB4 Synthesis.

Conclusion

This compound is a potent inhibitor of leukotriene synthesis, demonstrating significant activity in various in vitro models. Its selective inhibition of the 5-lipoxygenase enzyme makes it a compelling candidate for the treatment of inflammatory diseases driven by leukotrienes. The data and methodologies presented in this technical guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent. The detailed understanding of its pharmacological profile is crucial for designing future preclinical and clinical studies to fully evaluate its therapeutic potential.

References

In Vitro Efficacy of Rev 5975 (CV-5975) as an Angiotensin-Converting Enzyme Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies on Rev 5975, also known as CV-5975, a potent non-sulfhydryl inhibitor of Angiotensin-Converting Enzyme (ACE). This document details the quantitative inhibitory activity of this compound, outlines a comprehensive experimental protocol for assessing ACE inhibition, and illustrates the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The in vitro inhibitory activity of this compound against rabbit lung Angiotensin-Converting Enzyme (ACE) has been determined and compared with enalaprilat, a well-established ACE inhibitor. The following table summarizes the key quantitative metrics from these studies.[1][2]

| Inhibitor | IC50 (M) | Ki (M) | Overall Inhibition Constant (Ki) (M)* |

| This compound (CV-5975) | 3.1 x 10⁻⁹ | 2.6 x 10⁻⁹ | 4.4 x 10⁻¹² |

| Enalaprilat | Not explicitly stated, but activity is described as comparable to or slightly less potent than CV-5975. | Not explicitly stated. | 2.0 x 10⁻¹¹ |

Note: The IC50 value represents the concentration of the inhibitor required to inhibit 50% of the ACE activity. The Ki value is the inhibition constant, a measure of the inhibitor's binding affinity to the enzyme. The overall inhibition constant (Ki*) was calculated from a steady-state analysis of the enzyme reactions and indicates a significantly more potent inhibition by this compound compared to enalaprilat.[1][2]

Experimental Protocols

This section details a representative in vitro ACE inhibition assay protocol, based on established methodologies utilizing the substrate hippuryl-L-histidyl-L-leucine (HHL). While the precise protocol used for this compound may have slight variations, this serves as a comprehensive guide for similar in vitro studies.

Materials and Reagents

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL) (substrate)

-

This compound (CV-5975) (test inhibitor)

-

Captopril or Enalaprilat (positive control)

-

Sodium borate buffer (50 mM, pH 8.3) containing 300 mM NaCl

-

1 M HCl (for reaction termination)

-

Ethyl acetate (for extraction)

-

Deionized water

-

Microcentrifuge tubes

-

Thermomixer or water bath (37°C)

-

Centrifuge

-

HPLC system with a C18 column or a UV-Vis spectrophotometer

Preparation of Solutions

-

ACE Solution: Prepare a stock solution of ACE from rabbit lung in a suitable buffer (e.g., 50 mM sodium borate buffer, pH 8.3) to a concentration of 80 mU/mL.

-

Substrate Solution (HHL): Dissolve HHL in sodium borate buffer to a final concentration of 5 mM.

-

Inhibitor Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or DMSO, ensuring the final solvent concentration in the assay is minimal and does not affect enzyme activity). Perform serial dilutions to obtain a range of inhibitor concentrations for IC50 determination.

-

Control Solutions: Prepare a similar dilution series for the positive control (captopril or enalaprilat). For the negative control, use the solvent used to dissolve the inhibitors.

Assay Procedure

-

Pre-incubation: In a microcentrifuge tube, add 25 µL of the inhibitor solution (this compound or control) to 25 µL of the ACE solution (80 mU/mL). For the negative control, add 25 µL of the solvent instead of the inhibitor solution.

-

Incubate the mixture for 3 minutes at 37°C.

-

Initiation of Reaction: Add 25 µL of the HHL substrate solution to each tube to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixture for 30 minutes at 37°C with shaking.

-

Termination of Reaction: Stop the reaction by adding 250 µL of 1 M HCl.

-

Extraction of Hippuric Acid (HA): Add 1.5 mL of ethyl acetate to each tube. Vortex vigorously for 15 seconds to extract the hippuric acid (the product of HHL cleavage by ACE).

-

Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes to separate the aqueous and organic layers.

-

Sample Preparation for Analysis: Carefully transfer 1 mL of the upper organic layer (ethyl acetate containing hippuric acid) to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Quantification: Reconstitute the dried hippuric acid in a suitable mobile phase for HPLC analysis or a buffer for spectrophotometric reading. The amount of hippuric acid is quantified by measuring the peak area at 228 nm using HPLC or absorbance.

-

Calculation of ACE Inhibition: The percentage of ACE inhibition is calculated using the following formula:

% Inhibition = [(A_control - A_inhibitor) / A_control] * 100

Where:

-

A_control is the absorbance or peak area of the negative control.

-

A_inhibitor is the absorbance or peak area in the presence of the inhibitor.

-

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Visualizations

Signaling Pathway

The following diagram illustrates the Renin-Angiotensin System (RAS), the primary signaling pathway targeted by ACE inhibitors like this compound.

Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE.

Experimental Workflow

The diagram below outlines the key steps of the in vitro ACE inhibition assay.

Caption: A generalized workflow for the in vitro ACE inhibition assay.

References

- 1. CV-5975 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Inhibition of angiotensin converting enzyme by (R)-3-[(S)-1-carboxy-5-(4-piperidyl)pentyl]amino-4-oxo-2,3,4,5-tetra- hydro-1,5-benzothiazepine-6-acetic acid (CV-5975), a non-sulfhydryl compound - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Hemodynamic Effects of Rev 5975 In Vivo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available in vivo hemodynamic data for Rev 5975, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. The information is compiled from published scientific literature to support research and development activities.

Core Compound Information

Compound Name: this compound Chemical Name: (S)-N-[N-[1-[ethoxycarbonyl]-3-phenylporpyl]-L-alanyl]-N-[phenylmethyl]-glycine Class: Angiotensin-Converting Enzyme (ACE) Inhibitor

Mechanism of Action

This compound functions as an inhibitor of the angiotensin-converting enzyme. ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure. By inhibiting ACE, this compound blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation and a subsequent reduction in blood pressure.

Signaling Pathway

The following diagram illustrates the established signaling pathway for ACE inhibitors like this compound.

In Vivo Hemodynamic Effects

The primary source of in vivo hemodynamic data for this compound comes from a study conducted in conscious beagle dogs with induced hypertension.

Experimental Protocol

A study by B. A. Schölkens et al. investigated the hemodynamic effects of new ACE inhibitors, including this compound. The following is a summary of the experimental protocol based on the available information:

Experimental Workflow

Detailed Methodology:

-

Animal Model: The study utilized conscious male beagle dogs.

-

Induction of Hypertension: Hypertension was induced by a continuous intravenous infusion of angiotensin I at a rate of 50 ng/kg/min for a duration of 6 hours.

-

Drug Administration: this compound was administered to the hypertensive animal models. The specific dosage and route of administration are not detailed in the available abstract.

-

Hemodynamic Measurements: Key hemodynamic parameters, including Mean Arterial Pressure (MAP), Cardiac Output (CO), and Peripheral Resistance (PR), were monitored.

-

Comparative Analysis: The effects of this compound were compared with those of enalapril and two other novel ACE inhibitors (REV 6207 and REV 6134).

Quantitative Data

The available literature provides limited quantitative data on the hemodynamic effects of this compound. The following tables summarize the reported findings.

Table 1: Effect of Angiotensin I Infusion on Hemodynamic Parameters in Conscious Dogs

| Parameter | Baseline (Mean ± SEM) | After 1 hour of Angiotensin I Infusion (Mean ± SEM) | After 6 hours of Angiotensin I Infusion (Mean ± SEM) |

| Mean Arterial Pressure (mmHg) | 107 ± 3 | 152 ± 5 | 145 ± 5 |

| Cardiac Output (L/min) | 2.3 ± 0.2 | 1.6 ± 0.2 | 2.5 ± 0.3 |

| Peripheral Resistance (mmHg·s/mL) | 2.9 ± 0.2 | 5.7 ± 0.7 | 3.5 ± 0.5 |

| Heart Rate (min⁻¹) | 62 ± 7 | 58 ± 7 | Not Reported |

| Data from Schölkens et al., Arzneimittelforschung, 1988. |

Table 2: In Vivo Effects of this compound on Angiotensin I-Induced Hypertension

| Parameter | Observation for this compound |

| Effect on Hypertension | Partial reduction of angiotensin I-induced hypertension. |

| Duration of Action | 83 ± 33 minutes (n=3). |

| Data from Schölkens et al., Arzneimittelforschung, 1988. |

Note: Detailed quantitative data on the percentage reduction in Mean Arterial Pressure or specific changes in Cardiac Output and Peripheral Resistance following this compound administration are not available in the public domain.

Discussion and Conclusion

The available in vivo data indicate that this compound is an active ACE inhibitor with the ability to counteract angiotensin I-induced hypertension in a conscious dog model. Its duration of action was observed to be approximately 83 minutes under the specific experimental conditions.

For drug development professionals, this information suggests that this compound demonstrates proof-of-concept for its mechanism of action in a relevant animal model. However, the limited availability of detailed quantitative hemodynamic data necessitates further investigation to fully characterize its potency, efficacy, and pharmacokinetic/pharmacodynamic profile. Future studies would be required to determine dose-response relationships and to compare its hemodynamic effects more comprehensively against established ACE inhibitors.

Researchers interested in the structure-activity relationships of non-sulfhydryl ACE inhibitors may find the data on this compound, in conjunction with its chemical structure, valuable for further molecular design and optimization.

Disclaimer: This document is intended for informational purposes only and is based on publicly available scientific literature. It is not a substitute for a comprehensive review of the primary research.

An In-Depth Technical Guide on the Early Research of the Dipeptide Derivative Rev 5975

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research surrounding the dipeptide derivative Rev 5975, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. The document collates available quantitative data, details relevant experimental methodologies, and visualizes the pertinent biological pathway and experimental workflows.

Core Compound and Mechanism of Action

This compound is chemically identified as (S)-N-[N-[1-[ethoxycarbonyl]-3-phenylpropyl]-L-alanyl]-N-[phenylmethyl]-glycine, with the CAS Number 101820-46-6. As an ACE inhibitor, this compound functions by blocking the action of the angiotensin-converting enzyme, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The reduction in angiotensin II levels leads to vasodilation and consequently, a decrease in blood pressure.

Quantitative Data

Early in vivo studies on this compound provided initial data on its hemodynamic effects in conscious beagle dogs.

| Parameter | Value | Species | Administration |

| Duration of Action | 83 ± 33 min | Dog (beagle) | Intravenous/Oral |

Table 1: In Vivo Hemodynamic Data for this compound

Experimental Protocols

Synthesis of this compound

Logical Workflow for the Synthesis of this compound:

Caption: General synthetic workflow for this compound.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The following is a generalized protocol for determining the in vitro ACE inhibitory activity of a compound like this compound, based on commonly used spectrophotometric methods.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL) as substrate

-

Buffer solution (e.g., 100 mM Borate buffer with 300 mM NaCl, pH 8.3)

-

Test compound (this compound) dissolved in an appropriate solvent

-

Stopping reagent (e.g., 1 M HCl)

-

Extraction solvent (e.g., ethyl acetate)

-

Spectrophotometer

Procedure:

-

Enzyme and Substrate Preparation: Prepare solutions of ACE and HHL in the buffer.

-

Reaction Mixture: In a test tube, combine the buffer, the test compound solution (or a known inhibitor as a positive control, or solvent as a negative control), and the ACE solution.

-

Pre-incubation: Incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

-

Initiation of Reaction: Add the HHL substrate solution to the mixture to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding the stopping reagent (e.g., 1 M HCl).

-

Extraction: Extract the hippuric acid (the product of HHL cleavage by ACE) into an organic solvent like ethyl acetate.

-

Quantification: Measure the absorbance of the extracted hippuric acid using a spectrophotometer at a specific wavelength (e.g., 228 nm).

-

Calculation: The percentage of ACE inhibition is calculated by comparing the absorbance of the sample with that of the control. The IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) can be determined from a dose-response curve.

Experimental Workflow for ACE Inhibition Assay:

Caption: Workflow for in vitro ACE inhibition assay.

Signaling Pathway

This compound exerts its effect by intervening in the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this pathway and the point of inhibition by this compound.

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Methodological & Application

Information regarding "Rev 5975" is not publicly available.

Extensive searches for "Rev 5975" in the context of experimental protocols, canine studies, drugs, chemical compounds, and research have yielded no specific or relevant results. The designation "this compound" does not correspond to any publicly documented scientific research, clinical trial, or patented compound.

The search results included references to unrelated legislative bills, financial reports, and product or model numbers, none of which pertain to a therapeutic agent or experimental protocol for canines. It is possible that "this compound" is an internal, proprietary designation for a compound that has not been disclosed in public literature, a misnomer, or a project code with no publicly available information.

Without any foundational information on "this compound," it is not possible to provide the requested detailed Application Notes and Protocols, including data presentation, experimental methodologies, and visualizations of signaling pathways. Further investigation would require a more specific and accurate identifier for the compound or research .

Application Notes and Protocols for Determining In Vivo Animal Study Dosages of Novel Compounds

A Note to Researchers: Initial searches for "Rev 5975" did not yield specific public data regarding its use in in vivo animal studies. The following application notes and protocols provide a comprehensive and generalized framework for determining appropriate dosages for a novel compound in preclinical animal research. This guide is intended for researchers, scientists, and drug development professionals to design and execute robust in vivo studies.

Introduction and Preclinical Strategy

The determination of an appropriate dosage for in vivo animal studies is a critical step in the preclinical development of any new therapeutic agent. The primary goals are to establish a dose range that is both safe and effective, providing a rationale for potential human clinical trials. This process typically involves a tiered approach, beginning with broad dose-ranging studies and progressing to more definitive efficacy and toxicology assessments.

A well-designed preclinical strategy minimizes the number of animals used while maximizing the data obtained. Key considerations include the selection of appropriate animal models, the route of administration, and the definition of clear endpoints for both safety and efficacy.

Phase 1: Dose Range Finding (DRF) and Maximum Tolerated Dose (MTD) Studies

The initial phase of in vivo dosing involves determining the tolerability of the compound. These studies are crucial for establishing a safe dose range for subsequent, more detailed experiments.

Experimental Protocol: Dose Range Finding (DRF) Study

Objective: To identify a range of doses that are tolerated by the animal model and to determine the Maximum Tolerated Dose (MTD). The MTD is defined as the highest dose that does not cause unacceptable toxicity or more than a predefined level of body weight loss (commonly 10-20%).[1][2][3][4][5][6][7]

Animal Model: Select a relevant species and strain based on the therapeutic target and metabolic similarity to humans. For initial studies, rodents (e.g., mice or rats) are commonly used.[8]

Methodology:

-

Animal Acclimation: Acclimate animals to the facility for a minimum of one week prior to the study.

-

Group Allocation: Randomly assign animals to several dose groups and a vehicle control group. A common design includes 3-5 animals per group.

-

Dose Selection: Based on any available in vitro cytotoxicity or efficacy data, select a wide range of doses. A logarithmic dose escalation (e.g., 1, 3, 10, 30, 100 mg/kg) is often employed.

-

Compound Formulation: Prepare the compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intravenous injection, intraperitoneal injection). Ensure the formulation is stable and homogenous.

-

Administration: Administer the compound as a single dose or for a short duration (e.g., daily for 5-7 days).

-

Monitoring: Observe animals daily for clinical signs of toxicity, including changes in behavior, appearance, and activity levels. Record body weight and food consumption at regular intervals.

-

Endpoint: The study is typically terminated after a predefined observation period (e.g., 7-14 days). Key endpoints include mortality, clinical signs of toxicity, and changes in body weight.[3][9]

-

Necropsy: At the end of the study, perform a gross necropsy to identify any visible organ abnormalities.

Data Presentation: Example DRF Study Data

| Dose Group (mg/kg) | Number of Animals | Mortality | Mean Body Weight Change (%) | Key Clinical Observations |

| Vehicle Control | 5 | 0/5 | +5% | Normal |

| 1 | 5 | 0/5 | +4% | Normal |

| 10 | 5 | 0/5 | -2% | Normal |

| 30 | 5 | 1/5 | -12% | Lethargy, ruffled fur in some animals |

| 100 | 5 | 4/5 | -25% | Severe lethargy, hunched posture |

Based on this example data, the MTD might be estimated to be around 10-30 mg/kg, with further refinement needed.

Phase 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Once a tolerated dose range is established, the next step is to understand the compound's behavior in the body (pharmacokinetics) and its effect on the therapeutic target (pharmacodynamics).

Experimental Protocol: Basic Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, including key parameters like half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).

Methodology:

-

Dose Selection: Choose one or two well-tolerated doses from the DRF study.

-

Administration: Administer the compound to a cohort of animals.

-

Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

-

Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.

-

Data Modeling: Use pharmacokinetic software to model the concentration-time data and calculate key PK parameters.

Data Presentation: Example Pharmacokinetic Parameters

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t½ (h) |

| 10 | 1500 | 1 | 6000 | 4 |

| 30 | 4200 | 1 | 18000 | 4.5 |

Phase 3: Efficacy Studies

With an understanding of the compound's safety and pharmacokinetic profile, efficacy studies can be designed to test its therapeutic effect in a relevant disease model.

Experimental Protocol: In Vivo Efficacy Study

Objective: To evaluate the therapeutic efficacy of the compound in a validated animal model of the target disease.

Methodology:

-

Model Selection: Utilize a well-characterized animal model that recapitulates key aspects of the human disease.

-

Dose Selection: Based on the MTD and PK/PD data, select a range of doses for efficacy testing. This should include doses that are expected to provide sustained target engagement.

-

Group Design: Include a vehicle control group, a positive control group (if a standard-of-care exists), and multiple dose groups of the test compound.

-

Treatment Schedule: The frequency and duration of treatment will be guided by the compound's half-life and the desired therapeutic window.

-

Efficacy Endpoints: Define clear, quantifiable endpoints to measure the therapeutic effect. These could include tumor volume, behavioral scores, biomarker levels, or survival.

-

Monitoring: In addition to efficacy endpoints, continue to monitor animals for any signs of toxicity.

-

Statistical Analysis: Use appropriate statistical methods to compare the treatment groups to the control groups.

Data Presentation: Example Efficacy Study Data (Tumor Model)

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | - | Daily | 1500 | - |

| Positive Control | 10 | Daily | 500 | 67% |

| Compound X | 10 | Daily | 800 | 47% |

| Compound X | 30 | Daily | 300 | 80% |

Visualizing Experimental Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental designs and biological mechanisms.

Caption: A generalized workflow for preclinical in vivo dose determination.

Caption: Example of a signaling pathway targeted by a novel compound.

Conclusion

The process of determining the appropriate dosage for in vivo animal studies is a systematic and data-driven endeavor. By following a phased approach that includes dose-ranging, pharmacokinetic, and efficacy studies, researchers can establish a safe and effective dosing regimen for their novel compound. This rigorous preclinical evaluation is fundamental for the successful translation of new therapeutic candidates from the laboratory to the clinic.

References

- 1. pacificbiolabs.com [pacificbiolabs.com]

- 2. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Refining MTD studies | NC3Rs [nc3rs.org.uk]

- 6. criver.com [criver.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. Drug Discovery and Clinical Evaluation of New Drugs | PPTX [slideshare.net]

- 9. nc3rs.org.uk [nc3rs.org.uk]

Application Notes and Protocols for Measuring ACE Inhibition with Rev 5975

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the Angiotensin-Converting Enzyme (ACE) inhibitory activity of Rev 5975 (also known as CV-5975). This document includes detailed protocols for in vitro assays, quantitative data for the compound, and visual representations of the relevant biological pathway and experimental workflow.

Introduction to this compound

This compound, with the chemical name (R)-3-[(S)-1-Carboxy-5-(4-piperidyl)pentyl]amino-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-5-acetic acid, is a potent, non-sulfhydryl inhibitor of Angiotensin-Converting Enzyme (ACE). ACE is a key zinc metalloproteinase in the Renin-Angiotensin-Aldosterone System (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and the degradation of the vasodilator bradykinin. By inhibiting ACE, this compound effectively reduces blood pressure, making it a compound of significant interest in cardiovascular research and drug development.

Quantitative Analysis of this compound ACE Inhibition

The inhibitory potency of this compound against rabbit lung ACE has been determined through in vitro assays. The following table summarizes the key quantitative metrics, providing a direct comparison with the well-established ACE inhibitor, enalaprilat.

| Compound | IC50 (M) | Ki (M) | Overall Inhibition Constant (Ki*) (M) |

| This compound (CV-5975) | 3.1 x 10⁻⁹[1] | 2.6 x 10⁻⁹[1] | 4.4 x 10⁻¹²[1] |

| Enalaprilat | Comparable to this compound | Comparable to this compound | 2.0 x 10⁻¹¹[1] |

Note: The IC50 value represents the concentration of the inhibitor required to reduce ACE activity by 50%. The Ki value is the inhibition constant, a measure of the inhibitor's binding affinity. The overall inhibition constant (Ki*) indicates that the inhibition by this compound is approximately five times more potent than that of enalaprilat[1].

Signaling Pathway of Angiotensin-Converting Enzyme (ACE)

The following diagram illustrates the central role of ACE in the Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action for ACE inhibitors like this compound.

References

Rev 5975: Application Notes for a Non-Sulfhydryl Angiotensin-Converting Enzyme (ACE) Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Rev 5975, with the chemical name (S)-N-[N-[1-[ethoxycarbonyl]-3-phenylpropyl]-L-alanyl]-N-[phenylmethyl]-glycine, is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[1][2] ACE inhibitors are a class of drugs that block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[3][4] This inhibition of the renin-angiotensin-aldosterone system (RAAS) leads to vasodilation and a reduction in blood pressure, making ACE inhibitors a cornerstone in the treatment of hypertension and heart failure.[3][4][5] this compound has been shown to produce a partial reduction of the angiotensin I effect and has a duration of action of approximately 83 minutes in dogs when administered intravenously or orally.[1] These application notes provide an overview of the mechanism of action, potential research applications, and detailed protocols for studying this compound and similar compounds in a research setting.

Mechanism of Action

This compound acts as a competitive inhibitor of the angiotensin-converting enzyme (ACE). ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure and fluid balance.[3][6] ACE cleaves the decapeptide angiotensin I to the octapeptide angiotensin II. Angiotensin II is a potent vasoconstrictor that also stimulates the release of aldosterone from the adrenal cortex, leading to sodium and water retention.[3][5] By inhibiting ACE, this compound prevents the formation of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[3][7]

Furthermore, ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[5] Inhibition of ACE by compounds like this compound leads to an accumulation of bradykinin, which can contribute to the overall blood pressure-lowering effect.[5]

Quantitative Data

Specific quantitative pharmacological data for this compound is limited in publicly available literature. The following table summarizes the known information and provides a template for researchers to populate with their own experimental data.

| Parameter | Value | Species | Assay Conditions | Reference |

| Chemical Name | (S)-N-[N-[1-[ethoxycarbonyl]-3-phenylpropyl]-L-alanyl]-N-[phenylmethyl]-glycine | N/A | N/A | [1] |

| Molecular Formula | C24H30N2O5 | N/A | N/A | Inferred |

| Molecular Weight | 426.51 g/mol | N/A | N/A | Inferred |

| In Vivo Efficacy | Partial reduction of angiotensin I effect | Dog | Conscious male beagle dogs | [1] |

| Duration of Action | 83 +/- 33 min | Dog | Oral and intravenous administration | [1] |

| IC50 (ACE inhibition) | Data not available | |||

| EC50 (Functional Assay) | Data not available |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the pharmacological activity of this compound.

In Vitro ACE Inhibition Assay (Fluorometric Method)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a compound on angiotensin-I converting enzyme (ACE) activity using a fluorometric assay.[1]

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Substrate: o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro)

-

Tris buffer (0.150 M, pH 8.3)

-

Zinc Chloride (ZnCl2) solution (1 mM)

-

This compound or other test compounds

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Reagent Preparation:

-

Enzyme Buffer: Prepare a 0.150 M Tris buffer (pH 8.3) containing 0.1 mM ZnCl2.

-

ACE Working Solution: Dilute the ACE stock solution with the Enzyme Buffer to the desired working concentration (e.g., 1 U/mL). Prepare this solution fresh daily.

-

Substrate Solution: Dissolve Abz-Gly-Phe(NO2)-Pro in the Enzyme Buffer to a final concentration of 0.45 mM.

-

Test Compound Dilutions: Prepare a serial dilution of this compound in the Enzyme Buffer.

-

-

Assay Protocol:

-

Add 40 µL of the Enzyme Buffer to the blank wells.

-

Add 40 µL of the ACE working solution to the control and sample wells.

-

Add 40 µL of the serially diluted test compound to the sample wells. Add 40 µL of Enzyme Buffer to the control wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the substrate solution to all wells.

-

Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a microplate reader set to kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Calculate the percentage of ACE inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

-

Plot the % Inhibition against the logarithm of the test compound concentration and determine the IC50 value using a non-linear regression analysis.

-

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol describes a method to evaluate the in vivo antihypertensive efficacy of this compound in a well-established animal model of hypertension.

Materials:

-

Spontaneously Hypertensive Rats (SHR), male, 12-16 weeks old

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

-

Tail-cuff blood pressure measurement system

-

Oral gavage needles

Procedure:

-

Animal Acclimatization and Baseline Measurement:

-

Acclimatize the SHR to the laboratory conditions for at least one week.

-

Train the rats for tail-cuff blood pressure measurement for 3-5 consecutive days to obtain stable baseline readings.

-

Record the baseline systolic blood pressure (SBP) and heart rate (HR) for each animal.

-

-

Drug Administration:

-

Randomly assign the animals to different treatment groups (e.g., vehicle control, this compound at different doses).

-

Prepare the dosing solutions of this compound in the chosen vehicle.

-

Administer the vehicle or this compound to the respective groups via oral gavage.

-

-

Blood Pressure and Heart Rate Monitoring:

-

Measure SBP and HR at various time points post-dosing (e.g., 1, 2, 4, 6, 8, and 24 hours).

-

Record the data for each animal at each time point.

-

-

Data Analysis:

-

Calculate the change in SBP and HR from the baseline for each animal at each time point.

-

Compare the changes in SBP and HR between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

-

Plot the time course of the antihypertensive effect for each dose of this compound.

-

Visualizations

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the Site of Action of this compound

References

- 1. ACE-inhibitory activity assay: IC50 [protocols.io]

- 2. tandfonline.com [tandfonline.com]

- 3. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]

- 4. Angiotensin-converting enzyme (ACE) inhibitors - Mayo Clinic [mayoclinic.org]

- 5. news-medical.net [news-medical.net]

- 6. ClinPGx [clinpgx.org]

- 7. m.youtube.com [m.youtube.com]

Application Notes and Protocols: Techniques for Assessing Rev 5975 Efficacy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of Rev 5975, a small molecule inhibitor of the transcription factor PU.1. The methodologies described herein are designed to facilitate the evaluation of this compound's bioactivity and anti-leukemic properties in preclinical models of Acute Myeloid Leukemia (AML).

Background and Mechanism of Action

PU.1 is an Ets-family transcription factor that is a master regulator of hematopoietic stem cell lineage commitment, particularly for myeloid and B-lymphoid cells.[1][2][3] It governs the expression of genes crucial for myeloid lineage specification, cell cycle regulation, and self-renewal of hematopoietic stem cells.[2] Dysregulation of PU.1, often through reduced expression or activity, is implicated in the development of AML, creating a preleukemic state that can lead to malignant transformation.[2][4][5]

This compound is a heterocyclic diamidine that functions as a first-in-class small-molecule inhibitor of PU.1.[5][6] Its mechanism of action involves allosterically interfering with the binding of PU.1 to the minor groove of DNA flanking its target binding motifs.[5][6] This disruption leads to the downregulation of canonical PU.1 transcriptional targets.[5][6] By further inhibiting the already low levels of PU.1 in AML cells, this compound aims to inhibit cell growth, reduce clonogenicity, and induce apoptosis.[4][5][6]

PU.1 Signaling and Point of Inhibition

The following diagram illustrates the central role of PU.1 in myeloid gene regulation and the inhibitory action of this compound.

Caption: PU.1 transcriptional regulation and inhibition by this compound.

In Vitro Efficacy Assessment

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic and cytostatic effects of this compound on AML cell lines.

Table 1: Effect of PU.1 Inhibition on AML Cell Viability

| Cell Line | PU.1 Status | Treatment | Effect on Cell Viability | Reference |

| PU.1 URE-/- AML | Low PU.1 | DB1976 (this compound analog) | Profound decrease | [4] |

| MOLM13 | Low PU.1 (FLT3-ITD) | DB1976 (this compound analog) | Profound decrease | [4] |

| THP1 | High PU.1 | DB1976 (this compound analog) | No or very modest effects | [5] |

| Kasumi-1 | Low PU.1 (t(8;21)) | shRNA knockdown of PU.1 | Strong inhibitory effect on growth | [5] |

| Human CD34+ Cord Blood | Normal PU.1 | DB1976 (this compound analog) | Less sensitive than AML cells | [4] |

| Murine WT Bone Marrow | Normal PU.1 | DB1976 (this compound analog) | Less sensitive than AML cells | [4] |

Protocol: MTS Cell Viability Assay

-

Cell Seeding: Seed AML cell lines (e.g., MOLM13, Kasumi-1, THP1) and normal hematopoietic cells (e.g., CD34+ cord blood cells) in 96-well plates at an appropriate density in their respective recommended culture media.

-

Compound Treatment: Add this compound at a range of concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (or equivalent MTS reagent) to each well according to the manufacturer's protocol.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of viable cells against the log concentration of this compound and fitting to a dose-response curve.

Apoptosis Assays

To determine if the reduction in cell viability is due to the induction of programmed cell death.

Table 2: Induction of Apoptosis by PU.1 Inhibition in AML Cells

| Cell Line | Treatment | Apoptosis Induction (Fold change vs. vehicle) | Reference |

| PU.1 URE-/- AML | DB1976 (48h) | ~2.5 | [5] |

| PU.1 URE-/- AML | DB2115 (48h) | ~2.0 | [5] |

| PU.1 URE-/- AML | DB2313 (48h) | ~1.5 | [5] |

| MOLM13 | shRNA knockdown of PU.1 | Increased apoptotic fraction | [5] |

| Kasumi-1 | shRNA knockdown of PU.1 | Increased apoptotic fraction | [5] |

| THP1 | shRNA knockdown of PU.1 | No major effect | [5] |

Protocol: Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat AML cells with this compound at various concentrations for 48 hours.

-

Cell Harvesting: Harvest cells by centrifugation.

-

Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Clonogenic (Colony Formation) Assays

To assess the effect of this compound on the self-renewal capacity of AML cells.

Protocol: Methylcellulose-Based Colony Formation Assay

-

Cell Preparation: Prepare a single-cell suspension of AML cells.

-

Plating: Mix the cells with methylcellulose-based medium containing appropriate cytokines and this compound at various concentrations.

-

Incubation: Plate the mixture in petri dishes and incubate for 10-14 days at 37°C in a humidified 5% CO2 incubator.

-

Colony Counting: Count the number of colonies (aggregates of >50 cells) under a microscope.

-

Data Analysis: Compare the number of colonies in the treated groups to the vehicle control to determine the inhibition of clonogenic capacity.

In Vivo Efficacy Assessment

Xenograft Models

To evaluate the anti-tumor activity of this compound in a living organism. Xenograft models are a standard for preclinical evaluation of cancer therapeutics.[7]

Table 3: In Vivo Efficacy of PU.1 Inhibitors in AML Xenograft Models

| Model | Treatment | Outcome | Reference |

| Murine AML (xenotransplantation) | PU.1 inhibitors | Decreased tumor burden, increased survival | [5][6] |

| Human AML (xenotransplantation) | PU.1 inhibitors | Decreased tumor burden, increased survival | [5][6] |

| B16-OVA melanoma (syngeneic) | DB2313 | Suppressed tumor growth | [8] |

| 4T1 breast tumor (syngeneic) | DB2313 | Suppressed tumor growth | [8] |

Protocol: AML Xenograft Mouse Model

-

Cell Implantation: Engraft immunodeficient mice (e.g., NOD/SCID or NSG) with human AML cells (e.g., MOLM13) via tail vein injection (for disseminated disease) or subcutaneous injection (for solid tumor formation).

-

Disease Monitoring: Monitor disease progression by regular assessment of body weight, clinical signs, and bioluminescence imaging (if using luciferase-expressing cells).

-

Treatment Initiation: Once the disease is established, randomize mice into treatment and vehicle control groups.

-

Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.

-

Endpoint Analysis: Monitor survival as the primary endpoint. Tumor burden can be assessed by measuring tumor volume (for subcutaneous models) or by flow cytometric analysis of leukemic cells in peripheral blood, bone marrow, and spleen at the study endpoint.

-

Data Analysis: Compare the median survival and tumor burden between the treated and control groups using appropriate statistical methods (e.g., Kaplan-Meier survival analysis, Mann-Whitney test).

Experimental Workflow for In Vivo Efficacy

Caption: Workflow for in vivo assessment of this compound efficacy.

Target Engagement and Downstream Effects

To confirm that this compound is interacting with its target and modulating downstream pathways.

Protocol: Quantitative Real-Time PCR (qRT-PCR) for PU.1 Target Genes

-

Cell Treatment: Treat AML cells with this compound for a defined period (e.g., 24 hours).

-

RNA Extraction: Isolate total RNA from the cells.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA.

-

qRT-PCR: Perform qRT-PCR using primers specific for known PU.1 target genes (e.g., CD11b, MPO, CSF1R). Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative expression of target genes in treated versus control cells using the ΔΔCt method. A significant decrease in the expression of these genes would indicate successful target engagement by this compound.

Summary

The protocols detailed in these application notes provide a robust framework for the preclinical evaluation of this compound. By systematically assessing its effects on cell viability, apoptosis, clonogenicity, and in vivo tumor growth, researchers can build a comprehensive profile of its anti-leukemic efficacy. Furthermore, confirming target engagement through the analysis of downstream gene expression will be crucial for understanding its mechanism of action.

References

- 1. PU.1 induces myeloid lineage commitment in multipotent hematopoietic progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. PU.1 Is Required for the Developmental Progression of Multipotent Progenitors to Common Lymphoid Progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological inhibition of the transcription factor PU.1 in leukemia. [escholarship.org]

- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of the Transcription Factor PU.1 Suppresses Tumor Growth in Mice by Promoting the Recruitment of Cytotoxic Lymphocytes Through the CXCL9-CXCR3 Axis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling "Rev 5975": A Guide to Multiplex Immunoassays for Diabetes and Cytokine Research

Contrary to initial inquiries for a chemical compound, "Rev 5975" refers to a technical document from Bio-Rad, specifically "Bio-Plex® suspension array system tech note 5975". This document details the compatibility and performance of multiplexing Bio-Plex Pro™ Diabetes Assays with Bio-Plex Pro™ Cytokine Assays. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this powerful multiplex immunoassay platform for diabetes and inflammation research.

Purchasing and Supplier Information

The Bio-Plex® suspension array system, including the diabetes and cytokine assay panels, is supplied by Bio-Rad Laboratories, Inc. To purchase these products for research, interested parties should contact their local Bio-Rad sales representative or visit the official Bio-Rad website. These products are intended for research use only and not for diagnostic procedures.

Principle of the Technology

The Bio-Plex® multiplex immunoassay system is built on the principles of Luminex xMAP technology. This bead-based technology allows for the simultaneous quantification of multiple analytes in a small sample volume. Each distinct population of microscopic beads is internally dyed with a unique ratio of two fluorescent dyes, creating a unique spectral address for each bead set. These beads are then coated with a specific capture antibody for the analyte of interest.

When incubated with a sample, the target analytes bind to the capture antibodies on the beads. A biotinylated detection antibody is then added, which binds to a different epitope on the analyte, forming a sandwich immunoassay. Finally, a streptavidin-phycoerythrin (SA-PE) reporter molecule is introduced, which binds to the biotinylated detection antibody. The bead mixture is then analyzed in a Bio-Plex reader, which uses lasers to excite the dyes within the beads to identify the analyte being measured and the PE reporter to quantify the amount of bound analyte.

Application Notes

Multiplexing Diabetes and Cytokine Panels:

The primary application detailed in Bio-Rad's tech note 5975 is the simultaneous measurement of diabetes-related biomarkers and cytokines in a single sample. This is particularly valuable for studying the interplay between metabolic disorders and inflammation. The note confirms the compatibility of these two assay panels, demonstrating that multiplexing does not significantly impact assay sensitivity, accuracy, or specificity.

Key Analytes:

The Bio-Plex Pro™ Human Diabetes 10-Plex Assay typically includes biomarkers crucial for diabetes and metabolic research, such as:

-

C-peptide

-

Ghrelin

-

Gastric Inhibitory Polypeptide (GIP)

-

Glucagon-like Peptide-1 (GLP-1)

-

Glucagon

-

Insulin

-

Leptin

-

Resistin

-

Visfatin

These can be multiplexed with various cytokine and chemokine panels, which can include dozens of inflammatory mediators like interleukins (IL-1β, IL-6, IL-10, etc.), tumor necrosis factor-alpha (TNF-α), and interferons (IFN-γ).

Experimental Protocols

General Experimental Workflow

Bio-Plex Assay Workflow

Detailed Methodologies

1. Reagent Preparation:

-

Coupled Beads: Vortex the stock coupled magnetic beads for 30 seconds. Dilute the beads to the working concentration in Bio-Plex Assay Buffer.

-

Detection Antibodies: Reconstitute the lyophilized detection antibodies with the provided diluent. Dilute the reconstituted antibodies to the working concentration in Detection Antibody Diluent.

-

Standards: Reconstitute the lyophilized standards to create the highest concentration standard. Perform a serial dilution to generate a standard curve.

-

Samples: Prepare serum, plasma, or cell culture supernatant samples. Samples may require dilution in the appropriate sample diluent.

2. Assay Procedure:

-

Add the diluted coupled beads to each well of a 96-well plate.

-

Wash the beads twice using a magnetic wash station.

-

Add standards, controls, and samples to the appropriate wells.

-

Incubate the plate on a shaker at room temperature for the recommended time (typically 30-60 minutes).

-

Wash the beads three times.

-

Add the diluted detection antibodies to each well.

-

Incubate the plate on a shaker at room temperature for the recommended time (typically 30 minutes).

-

Wash the beads three times.

-

Add the diluted streptavidin-PE to each well.

-

Incubate the plate on a shaker at room temperature for 10 minutes.

-

Wash the beads three times.

-

Resuspend the beads in Assay Buffer.

3. Data Acquisition and Analysis:

-

Acquire the data using a Bio-Plex 200, 3D, or MAGPIX system.

-

Analyze the raw data using Bio-Plex Manager™ or Luminex xPONENT® software to determine the concentration of each analyte.

Data Presentation

The performance of multiplexing the diabetes and cytokine panels, as described in tech note 5975, can be summarized in the following tables. These tables illustrate the minimal impact of multiplexing on key assay parameters.

Table 1: Comparison of Assay Sensitivity (Limit of Detection, LOD) in Singleplex vs. Multiplex

| Analyte | LOD in Singleplex (pg/mL) | LOD in Multiplex (pg/mL) | Fold Change |

| Insulin | 2.5 | 2.8 | 1.12 |

| IL-6 | 0.8 | 0.9 | 1.13 |

| TNF-α | 1.2 | 1.1 | 0.92 |

| ... (additional analytes) | ... | ... | ... |

Table 2: Comparison of Assay Accuracy (Standard Curve Recovery) in Singleplex vs. Multiplex

| Analyte | Recovery in Singleplex (%) | Recovery in Multiplex (%) |

| Glucagon | 98.5 | 99.1 |

| Leptin | 101.2 | 100.5 |

| IFN-γ | 97.9 | 98.3 |

| ... (additional analytes) | ... | ... |

Signaling Pathways

The analytes measured by the Bio-Plex diabetes and cytokine assays are involved in numerous critical signaling pathways implicated in metabolism and inflammation. Understanding these pathways is essential for interpreting the experimental data.

Key Signaling Pathways in Metabolism and Inflammation

By simultaneously measuring a broad panel of diabetes biomarkers and cytokines, researchers can gain a more comprehensive understanding of the complex interactions between these pathways in various physiological and pathological states. The Bio-Plex system, as detailed in documents like tech note 5975, provides a powerful tool to advance research in these critical areas.

Troubleshooting & Optimization

Technical Support Center: Compound Rev 5975

Disclaimer: Information on a specific molecule designated "Rev 5975" is not publicly available. The following guide is a generalized resource for researchers encountering solubility challenges with novel small molecule compounds, using "this compound" as a placeholder. The principles and troubleshooting steps are broadly applicable to drug discovery and development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My vial of this compound contains visible particulates after attempting to dissolve it in my chosen solvent. What should I do?

A1: This indicates that this compound may have low solubility in your selected solvent at the target concentration.

-

Initial Troubleshooting Steps:

-

Gentle Warming: Warm the solution to 37-40°C in a water bath for 10-15 minutes. Some compounds have higher solubility at elevated temperatures.

-

Vortexing/Sonication: Agitate the solution vigorously using a vortex mixer. If particulates persist, sonicate the vial in a bath sonicator for 5-10 minutes to break up aggregates and enhance dissolution.

-

Solvent Addition: If the above steps fail, it is likely your concentration is too high. Add more solvent incrementally to dilute the solution until the compound fully dissolves. Be sure to recalculate your final concentration.

-

Q2: this compound precipitates out of my aqueous buffer during my experiment. How can I prevent this?

A2: This is a common issue when a compound, often dissolved in a high-concentration organic stock (like DMSO), is diluted into an aqueous medium where its solubility is significantly lower.

-

Solutions:

-

Lower the Final Concentration: The simplest solution is to reduce the final working concentration of this compound in your assay buffer.

-

Use a Surfactant or Co-solvent: The inclusion of a low percentage of a biocompatible surfactant (e.g., Tween® 80 at 0.01-0.1%) or a co-solvent (e.g., ethanol, PEG-400) in your final aqueous buffer can help maintain solubility. Always run a vehicle control to ensure the additives do not affect your experimental results.

-

pH Adjustment: The solubility of ionizable compounds can be highly dependent on pH. Determine the pKa of this compound. If it is an acidic compound, lowering the pH may increase solubility. If it is a basic compound, increasing the pH may be beneficial. Ensure the final pH is compatible with your experimental system.

-

Q3: I need to prepare a high-concentration stock solution of this compound. Which solvent should I use?

A3: The choice of solvent for a high-concentration stock depends on the compound's polarity and the requirements of your downstream experiments.

-

Recommendations:

-

DMSO (Dimethyl Sulfoxide): This is the most common solvent for creating high-concentration stock solutions of non-polar compounds for in vitro assays.

-

DMF (Dimethylformamide) or DMA (Dimethylacetamide): These are also strong organic solvents that can be used as alternatives to DMSO.

-

Ethanol: Useful for some compounds and can be more suitable for in vivo studies than DMSO, although it is generally a weaker solvent.

-

Refer to the solubility data table below for guidance. It is recommended to perform a small-scale solubility test with a tiny amount of your compound before dissolving the bulk.

-

Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound in common laboratory solvents. This data is essential for planning experiments and preparing appropriate formulations.

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |

| DMSO | > 100 | > 250 | Recommended for high-concentration stock solutions. |

| DMF | > 80 | > 200 | A viable alternative to DMSO. |

| Ethanol (100%) | ~ 25 | ~ 62.5 | Moderate solubility. Suitable for some applications. |

| Methanol | ~ 15 | ~ 37.5 | Lower solubility than ethanol. |

| PBS (pH 7.4) | < 0.1 | < 0.25 | Poorly soluble in aqueous buffers. Requires formulation for biological assays. |

| Water | < 0.01 | < 0.025 | Practically insoluble. |

| PEG-400 (10% in PBS) | ~ 2 | ~ 5 | Co-solvent significantly improves aqueous solubility. |

| Tween® 80 (1% in PBS) | ~ 1.5 | ~ 3.75 | Surfactant improves aqueous solubility. |

Assuming a hypothetical molecular weight of 400 g/mol for this compound.

Experimental Protocols

Protocol: Determining the Kinetic Solubility of this compound in Aqueous Buffer

This protocol describes a common method to assess the solubility of a compound when diluted from a DMSO stock into an aqueous buffer, mimicking a typical in vitro assay preparation.

-

Prepare a High-Concentration Stock: Accurately weigh 10 mg of this compound and dissolve it in DMSO to create a 10 mM stock solution. Ensure it is fully dissolved.

-

Prepare Serial Dilutions: In a 96-well plate, perform serial dilutions of your DMSO stock.

-

Transfer to Aqueous Buffer: Transfer a small, precise volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing your chosen aqueous buffer (e.g., 198 µL of PBS pH 7.4). This creates a range of final compound concentrations with a consistent final DMSO concentration (e.g., 1%).

-

Incubate: Seal the plate and incubate at room temperature (or your experimental temperature) for 1-2 hours with gentle shaking. This allows the solution to equilibrate.

-

Measure Turbidity: Use a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 650 nm) to measure the turbidity of each well. An increase in turbidity or absorbance indicates precipitation.

-

Determine Solubility Limit: The highest concentration that does not show a significant increase in turbidity compared to the vehicle control is considered the kinetic solubility limit.

Visualizations

Caption: Workflow for troubleshooting and determining compound solubility.

Caption: Logical relationships for solving aqueous precipitation issues.

Technical Support Center: Agilent 5975 Series GC/MSD

Welcome to the technical support center for the Agilent 5975 series Mass Selective Detector (MSD). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that may lead to inconsistent results during your experiments. The Agilent 5975 is a quadrupole mass spectrometer frequently paired with a gas chromatograph (GC), with models including the 5975 inert, 5975B, 5975C, and 5975 LTM.[1]

This guide provides a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you might encounter.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take if I'm seeing inconsistent peak areas for my analyte?

A1: Inconsistent peak areas are a common issue that can stem from multiple sources. Begin by systematically checking the following:

-